(2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a brominated thiophene ring attached to the alpha carbon of the amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene followed by coupling with an amino acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination of thiophene derivatives followed by coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the bromine atom can yield the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activity .
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where thiophene-based compounds have shown efficacy .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3-Bromothiophene: A simpler brominated thiophene derivative used in similar synthetic applications.
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group, used in the synthesis of heterocyclic compounds.
Uniqueness: (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is unique due to the presence of both an amino acid structure and a brominated thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler thiophene derivatives.
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
LROMXNHLKPFYBJ-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CSC(=C1Br)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CSC(=C1Br)CC(C(=O)O)N |
Origin of Product |
United States |
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